![molecular formula C18H11BrF3NO2 B5066339 5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide](/img/structure/B5066339.png)
5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide
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Overview
Description
“5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide” is a complex organic compound. It contains a naphthalene ring (a type of polycyclic aromatic hydrocarbon), which is substituted with a bromine atom and an amide group. The amide group is further substituted with a phenyl ring, which carries a trifluoromethoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar, and the amide group can participate in resonance with the naphthalene ring, potentially impacting the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom, the amide group, and the trifluoromethoxy group. The bromine atom could potentially be replaced in a substitution reaction. The amide group could participate in various reactions, including hydrolysis. The trifluoromethoxy group is generally quite stable but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom and the trifluoromethoxy group could increase the compound’s density and boiling point compared to naphthalene. The amide group could allow for hydrogen bonding, potentially influencing the compound’s solubility .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “5-bromo-N-[4-(trifluoromethoxy)phenyl]-1-naphthamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could potentially include risks associated with handling brominated compounds or fluorinated compounds .
Future Directions
properties
IUPAC Name |
5-bromo-N-[4-(trifluoromethoxy)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrF3NO2/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(24)23-11-7-9-12(10-8-11)25-18(20,21)22/h1-10H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIAZKBGKLYTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[4-(trifluoromethoxy)phenyl]naphthalene-1-carboxamide |
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